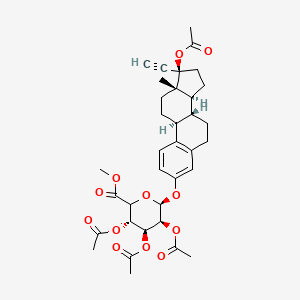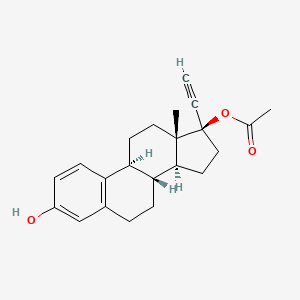
D-GLUCOSAMINE-3-SULFATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosamine 3-sulfate is a compound with the molecular formula C6H13NO8S . It is a derivative of glucosamine, which is a monosaccharide that contains an amine group in place of one of the hydroxyl groups . This compound is used as a reference in analytical analysis of the components of heparin sulfate .
Synthesis Analysis
The synthesis of D-Glucosamine 3-sulfate involves complex biochemical processes. A study published in Nature Chemistry describes a platform for synthesizing large heparan sulfate (HS) oligosaccharide libraries displaying comprehensive arrays of sulfation patterns . Another study discusses the use of an orthogonally protected 2′-hydroxyethyl GlcN derivative subjected to regioselective deprotection and sulfonation conditions .
Molecular Structure Analysis
The molecular structure of D-Glucosamine 3-sulfate includes a glucosamine saccharide with a sulfate group attached at the 3rd position . The molecular weight of D-Glucosamine 3-sulfate is 259.24 g/mol .
Chemical Reactions Analysis
The chemical reactions involving D-Glucosamine 3-sulfate are complex and often involve interactions with proteins. For instance, a study published in RSC Chemical Biology discusses the substrate recognition mechanisms of the heparan sulfate 3-O-sulfotransferase-3 .
Physical And Chemical Properties Analysis
D-Glucosamine 3-sulfate has a molecular weight of 259.24 g/mol. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 3 .
科学的研究の応用
Cell Membrane Stability and Regenerative Medicine
- Application Summary: D-Glucosamine contributes to cell membrane stability and has applications in regenerative medicine . It controls biological responses and protects both cells and tissues .
- Methods of Application: D-Glucosamine can bind the cell membrane electrically to protect against tissue damage . Wound healing can be accelerated by the application of a D-Glucosamine dressing, which promotes cell proliferation and differentiation .
- Results or Outcomes: D-Glucosamine has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Treatment of Osteoarthritis
- Application Summary: D-Glucosamine has been used in various countries to relieve the pain of osteoarthritis . It is often combined with chondroitin sulfate for this purpose .
- Methods of Application: D-Glucosamine is taken orally as a marine functional food .
- Results or Outcomes: Clinical trials indicate that for a subset of participants with moderate-to-severe pain, D-Glucosamine combined with chondroitin sulfate provided significant relief in comparison with a placebo .
Biomanufacturing
- Application Summary: Glucosamine is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic . It is also an important compound required for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid .
- Methods of Application: Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine .
- Results or Outcomes: Glucosamine has been widely used in food, cosmetics, health care, and pharmaceutical industries .
Components of Heparin Sulfate
- Application Summary: D-Glucosamine 3-sulfate (GlcN-3S) may be used as a reference in analytical analysis of the components of heparin sulfate .
- Methods of Application: In analytical chemistry, reference compounds are used to help identify and quantify other substances in a sample .
- Results or Outcomes: The use of D-Glucosamine 3-sulfate as a reference compound can help improve the accuracy and reliability of analyses involving heparin sulfate .
Nutritional Supplement
- Application Summary: Glucosamine can be used as a nutritional supplement in food and is the fourth most commonly used dietary supplement, worldwide . It is also used in foods and sports drinks to provide a supplemental benefit to joint health .
- Methods of Application: Glucosamine is consumed orally as a dietary supplement .
- Results or Outcomes: Regular consumption of glucosamine supplements can help support joint health .
Cosmetics Industry
- Application Summary: Glucosamine is used in cosmetics to improve skin moisture . Glucosamine sulfate also has antibacterial properties, which makes Glucosamine a promising natural food preservative .
- Methods of Application: Glucosamine is added to cosmetic products during the manufacturing process .
- Results or Outcomes: The use of glucosamine in cosmetics can help improve skin hydration and overall skin health .
特性
CAS番号 |
103192-52-5 |
|---|---|
製品名 |
D-GLUCOSAMINE-3-SULFATE |
分子式 |
C6H13NO8S |
分子量 |
259.23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



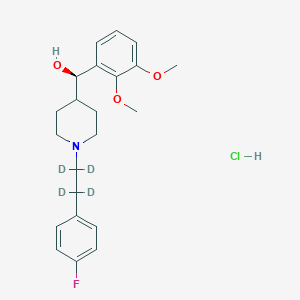
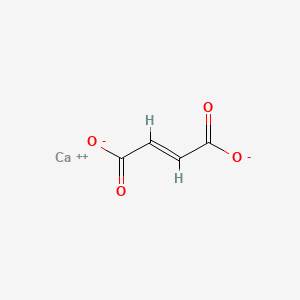
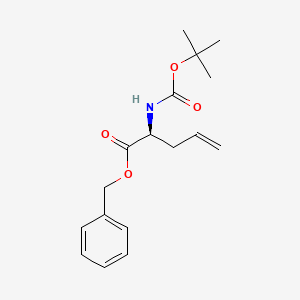
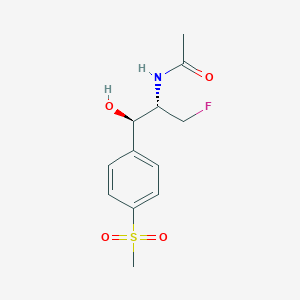
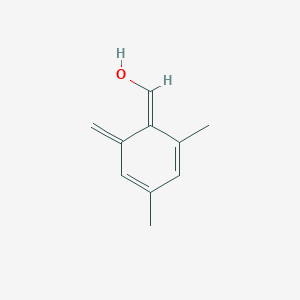
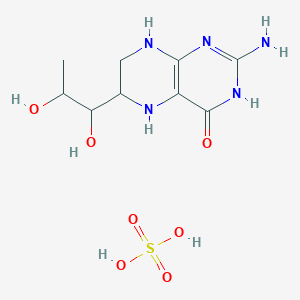
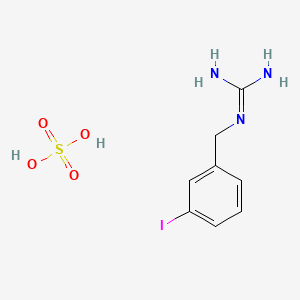
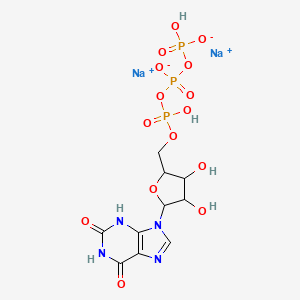
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
